3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGFFKKULDMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and fluorobenzoyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halogens or organometallic compounds.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione stands out due to its unique spirocyclic structure and the presence of both chlorophenyl and fluorobenzoyl groups. Similar compounds include:
- 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 3-(4-Fluorophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical properties and applications.
Biological Activity
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHClF NS
- IUPAC Name : this compound
This structure includes a spirocyclic system and multiple aromatic rings, which are often associated with significant biological properties.
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been shown to interact with various biological targets:
- Tyrosinase Inhibition : The presence of the 4-chlorophenyl and 4-fluorobenzoyl moieties suggests potential inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Studies indicate that substituents on the phenyl rings can enhance binding affinity to the enzyme's active site .
- Antimicrobial Activity : Compounds featuring diazaspiro frameworks have exhibited antimicrobial properties in various studies, indicating that this compound may also possess similar activity against bacterial and fungal strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Tyrosinase Inhibition Study :
A study explored the synthesis of compounds incorporating the 3-chloro-4-fluorophenyl motif and evaluated their inhibitory effects on tyrosinase derived from Agaricus bisporus. The results demonstrated that modifications in the chemical structure could significantly enhance inhibitory potency, suggesting that similar strategies could be applied to optimize the activity of this compound . -
Antimicrobial Evaluation :
In a separate investigation, derivatives of diazaspiro compounds were tested against various pathogens. The results indicated promising antimicrobial activity, suggesting that the inclusion of halogenated phenyl groups might contribute to enhanced efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclocondensation reactions. A validated approach includes reacting substituted benzoyl chlorides with aminothiol precursors under anhydrous conditions. For example, triethylamine in dichloromethane facilitates nucleophilic substitution at room temperature, followed by purification via silica column chromatography (eluent: dichloromethane/methanol 9:1) . Adjust stoichiometry and reaction time based on substituent reactivity, as halogenated aryl groups (e.g., 4-fluorophenyl) may require longer activation times.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Resolve the spirocyclic core and confirm dihedral angles (e.g., C5–C6–C7–C1 = 54.2°) to validate the non-planar conformation .
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorobenzoyl groups) and thiocarbonyl (δ ~220 ppm in ¹³C NMR).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS .
Q. What experimental protocols are recommended for assessing solubility and stability?
- Methodological Answer :
- Solubility : Perform shake-flask assays in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λmax ~270 nm for thiocarbonyl absorption) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation products via HPLC (Chromolith® columns, 5 µm C18, 1.0 mL/min flow rate) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives by replacing the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use Heck coupling or Ullmann reactions for aryl substitutions .
- Biological Assays : Test derivatives in target-specific models (e.g., kinase inhibition, antimicrobial activity). For anticonvulsant potential, employ maximal electroshock (MES) or pentylenetetrazole (PTZ) assays in rodents .
- Data Analysis : Corrogate activity trends using multivariate regression (e.g., Hammett σ values, logP) .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). Optimize ligand conformers with semi-empirical PM6 methods .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at B3LYP/6-31G* level to predict reactivity sites. Compare with XRD-derived bond lengths (e.g., C–S = 1.68 Å) .
- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability .
Q. How should contradictory data in biological activity or spectroscopic results be resolved?
- Methodological Answer :
- Replicate Experiments : Ensure ≥3 independent replicates for bioassays and spectral acquisitions.
- Cross-Validation : Compare XRD data with computational geometry (RMSD < 0.5 Å) .
- Environmental Controls : Standardize assay conditions (e.g., O₂ levels, humidity) to minimize oxidative degradation artifacts .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while maintaining logD < 3 .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
